Octakis(6-amino-6-deoxy)-|A-cyclodextrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

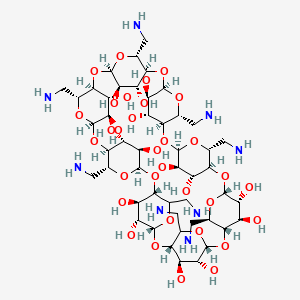

Octakis(6-amino-6-deoxy)-γ-cyclodextrin is a modified cyclodextrin compound. It consists of a γ-cyclodextrin molecule substituted with eight 6-amino-6-deoxy groups. This compound is known for its large cavity, which can encapsulate larger molecules. It has good water solubility, stability, and low toxicity .

準備方法

The preparation of Octakis(6-amino-6-deoxy)-γ-cyclodextrin typically involves the reaction of γ-cyclodextrin with 6-amino-6-deoxy groups under appropriate conditions to form the target compound. The synthetic route includes the deprotection of the primary face of γ-cyclodextrin, followed by reaction with a respective alkyl halide under basic conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .

化学反応の分析

Synthetic Pathways and Key Reactions

The synthesis of octakis(6-amino-6-deoxy)-γ-cyclodextrin involves sequential modifications of native γ-cyclodextrin:

Tosylation and Azide Substitution

Native γ-cyclodextrin undergoes selective tosylation at the 6-hydroxyl positions using p-toluenesulfonyl chloride (TsCl) under alkaline conditions. Subsequent substitution with sodium azide (NaN₃) replaces the tosyl groups with azides, yielding octakis(6-azido-6-deoxy)-γ-cyclodextrin:

Ts-CD+NaN3DMF, 80°CCD-N3+TsO−

Key conditions:

Azide Reduction to Amine

The azide groups are reduced to primary amines using triphenylphosphine (PPh₃) in dimethylformamide (DMF):

CD-N3+PPh3H2OCD-NH2+N2+Ph3PO

Key conditions:

Acidification to Hydrochloride Salt

The free amine form is treated with hydrochloric acid to improve stability and solubility:

CD-NH2+HCl→CD-NH3Cl

Functionalization via Amino Group Reactivity

The primary amino groups enable further derivatization:

Schiff Base Formation

Reaction with carbonyl compounds (e.g., aldehydes, ketones) forms imine linkages:

CD-NH2+RCHO→CD-N=CHR+H2O

Applications:

-

Immobilization of catalysts or fluorescent tags.

Acylation and Alkylation

Amino groups react with acyl chlorides or alkyl halides:

CD-NH2+RCOCl→CD-NHCO-R+HCl

-

Example: Conjugation with norbornene (Nb) via N-hydroxysuccinimide (NHS) chemistry for polymer synthesis .

Coordination Chemistry

Amino groups act as ligands for metal ions (e.g., Pd²⁺, Cu²⁺):

CD-NH2+Mn+→[CD-NH2-M]n+

Applications:

Inclusion Complexation

The hydrophobic cavity facilitates host-guest interactions with small molecules:

Key findings:

Comparative Reactivity with Other Cyclodextrins

| Derivative | Functional Group | Key Reactivity |

|---|---|---|

| Heptakis(2,6-di-O-methyl)-β-CD | Methyl | Limited functionalization; hydrophobic |

| Octakis(6-bromo-6-deoxy)-γ-CD | Bromine | Nucleophilic substitution (e.g., SN2) |

| Octakis(6-amino-6-deoxy)-γ-CD | Amine | Schiff base, acylation, coordination |

Stability and Degradation

科学的研究の応用

Octakis(6-amino-6-deoxy)-γ-cyclodextrin has a wide range of scientific research applications:

作用機序

The mechanism of action of Octakis(6-amino-6-deoxy)-γ-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. This property allows it to interfere with the transport of capsular polysaccharides in bacteria, enhancing sensitivity to complement-mediated killing . The molecular targets include the efflux channels in bacteria, such as Wza in Escherichia coli .

類似化合物との比較

Octakis(6-amino-6-deoxy)-γ-cyclodextrin is unique due to its large cavity and ability to form stable inclusion complexes. Similar compounds include:

Heptakis(2,6-O-diallyl)-β-cyclodextrin: This compound has allyl groups at positions 2 and 6, allowing for selective allylation.

Octakis(carboxyalkyl-thioalkyl)silsesquioxanes: These compounds are obtained by click photo-induced thiol-ene addition reactions and have carboxyalkyl-thioalkyl groups.

The uniqueness of Octakis(6-amino-6-deoxy)-γ-cyclodextrin lies in its amino groups, which provide additional reactivity and functionality compared to other cyclodextrin derivatives .

特性

分子式 |

C48H88N8O32 |

|---|---|

分子量 |

1289.2 g/mol |

IUPAC名 |

(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |

InChI |

InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2/t9-,10-,11-,12-,13-,14-,15?,16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |

InChIキー |

HGJBCHWVBHLZPM-UHPWMYLTSA-N |

異性体SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CN)CN)OC7CN)O)O)OC6CN)O)O)CN)CN)CN)O)O)N |

正規SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。